molecular formula C20H18N8O2 B2392463 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone CAS No. 1788678-62-5

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone

Cat. No.: B2392463
CAS No.: 1788678-62-5
M. Wt: 402.418
InChI Key: FSBHARCYMJXVMW-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a complex organic molecule. It is a derivative of 1,2,4-triazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The yield, melting point, and NMR data were reported for these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . These include yield, melting point, and NMR data .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds derived from this chemical structure have been synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing high inhibitory activity, especially on COX-2 selectivity, analgesic, and anti-inflammatory activities, with some compounds being compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • The synthesis of new 1,2,4-triazole derivatives revealed antimicrobial activities against various microorganisms. These compounds, synthesized from ester ethoxycarbonylhydrazones and primary amines, were found to possess good to moderate activities against the tested bacterial and fungal strains (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Application in Imaging and CNS Activity

  • A new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease was synthesized, demonstrating the compound's utility in neurodegenerative disease research. The synthesis involved multiple steps with a focus on achieving high radiochemical yield and purity, indicating its potential application in medical imaging (Wang, Gao, Xu, & Zheng, 2017).
  • Compounds possessing central nervous system stimulant activities were prepared, highlighting the potential therapeutic applications of such chemical structures in stimulating neural activity (Nagai, Ueda, Nagatsu, Nakaoka, Murakami, Sakakibara, Fujita, & Hotta, 1998).

Photochemical and Antibacterial Properties

  • The photochemical substitution of 6-membered ring monoazaaromatic compounds by methanol in neutral and HCl acidified medium was explored, demonstrating the potential of such compounds in photochemical reactions and their mechanisms (Castellano, Catteau, & Lablache-Combier, 1975).
  • Piperazinyl oxazolidinone derivatives containing heteroaromatic rings like pyridine, diazene, or triazene were studied for their antibacterial properties, showing effectiveness against gram-positive pathogens and indicating their potential as antibacterial agents (Tucker et al., 1998).

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells. By inhibiting this enzyme, the compound can potentially disrupt the growth of these cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds with different targets . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens . The nitrogen atoms of the triazole moiety actively contribute to this binding .

Biochemical Pathways

The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This enzyme is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound can reduce the levels of estrogens, which can inhibit the growth of estrogen-dependent cancer cells .

Result of Action

The compound has shown promising cytotoxic activity against certain cancer cell lines . For instance, it has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It can inhibit the proliferation of these cancer cells by inducing apoptosis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various internal and external factors. These can include the genetic makeup of the individual, the presence of other drugs, diet, and environmental factors . .

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line .

Future Directions

Future research could focus on the design and development of more selective and potent anticancer molecules . The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for this purpose .

Properties

IUPAC Name

4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2/c29-19-9-15(14-3-1-2-4-16(14)25-19)20(30)27-7-5-26(6-8-27)17-10-18(23-12-22-17)28-13-21-11-24-28/h1-4,9-13H,5-8H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBHARCYMJXVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=O)NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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